5-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives.
Mechanism of Action
Target of Action
It is known that similar compounds have been studied for their effects on mycobacterial energetics .
Mode of Action
It’s known that similar compounds can disrupt mycobacterial energetics . This suggests that the compound may interact with its targets to disrupt their normal functioning, leading to changes in the energy metabolism of the bacteria.
Biochemical Pathways
Given its potential role in disrupting mycobacterial energetics , it can be inferred that the compound may affect pathways related to energy production and utilization in the bacteria.
Pharmacokinetics
It’s known that similar compounds pose several medicinal chemistry challenges concerning their toxicity and drug-likeness . This suggests that the compound’s bioavailability may be influenced by these factors.
Result of Action
It’s known that similar compounds can have a remarkable effect on mycobacterium tuberculosis energetics . This suggests that the compound may lead to changes in the energy metabolism of the bacteria, potentially inhibiting their growth and proliferation.
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs (as part of a therapeutic cocktail) and the emergence of drug resistance among bacteria .
Preparation Methods
The synthesis of 5-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential therapeutic effects in treating diseases such as tuberculosis and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability
Comparison with Similar Compounds
Compared to other thiazole derivatives, 5-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide exhibits unique properties due to the presence of the chloro and thiophene groups. Similar compounds include:
- N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide These compounds share structural similarities but differ in their specific substituents and biological activities .
Properties
IUPAC Name |
5-chloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS2/c17-13-8-7-12(21-13)15(20)19-16-18-14-10-4-2-1-3-9(10)5-6-11(14)22-16/h1-4,7-8H,5-6H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGIZUIMIPKZLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.